PROTAC ER Degrader-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

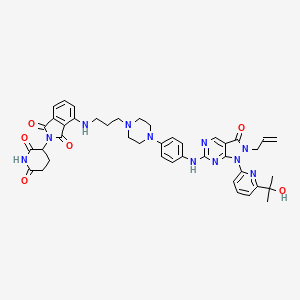

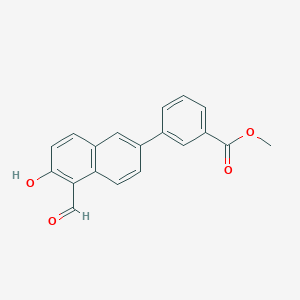

PROTAC ER Degrader-4: is a compound designed to target and degrade estrogen receptors. It is a type of proteolysis-targeting chimera (PROTAC), which is a bifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is particularly significant in the context of cancer therapy, especially for estrogen receptor-positive breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC ER Degrader-4 involves multiple steps, typically starting with the preparation of the ligand that binds to the estrogen receptor. This is followed by the synthesis of the ligand that recruits the E3 ubiquitin ligase, often based on von Hippel-Lindau (VHL) protein. The two ligands are then linked together through a chemical linker. The reaction conditions usually involve organic solvents, controlled temperatures, and specific catalysts to ensure the correct formation of the bifunctional molecule .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process would need to be optimized for yield, purity, and cost-effectiveness. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry would be essential to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

PROTAC ER Degrader-4 can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: This can be used to modify the linker or the ligands to improve stability or binding affinity.

Substitution: This reaction can be used to replace specific atoms or groups within the molecule to enhance its properties.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halides or nucleophiles under appropriate conditions (e.g., solvents like dimethyl sulfoxide, temperatures ranging from -20°C to 100°C).

Major Products

The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These can include modified versions of the original compound with potentially improved efficacy or stability .

Scientific Research Applications

Chemistry

In chemistry, PROTAC ER Degrader-4 is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation. It serves as a model compound for designing other PROTACs with different target proteins .

Biology

In biological research, this compound is used to investigate the role of estrogen receptors in various cellular processes. It helps in understanding how the degradation of these receptors affects cell signaling pathways and cellular functions .

Medicine

In medicine, this compound is primarily researched for its potential in treating estrogen receptor-positive breast cancer. By degrading the estrogen receptor, it can inhibit the growth of cancer cells that rely on this receptor for proliferation .

Industry

In the pharmaceutical industry, this compound is used in the development of new cancer therapies. It serves as a lead compound for the development of other PROTAC-based drugs targeting different proteins involved in cancer and other diseases .

Mechanism of Action

PROTAC ER Degrader-4 exerts its effects by binding to the estrogen receptor and recruiting an E3 ubiquitin ligase, such as VHL. This leads to the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor disrupts the signaling pathways that promote the growth and survival of estrogen receptor-positive cancer cells .

Comparison with Similar Compounds

Similar Compounds

ARV-471: Another estrogen receptor degrader that uses a similar mechanism of action.

PROTAC ER Degrader-3: A related compound with slight modifications in its structure.

PROTAC ER Degrader-5: Another variant with different linker chemistry.

Uniqueness

PROTAC ER Degrader-4 is unique due to its high binding affinity and specificity for the estrogen receptor, as well as its ability to induce rapid and efficient degradation of the target protein. Its design allows for effective recruitment of the E3 ubiquitin ligase, making it a potent tool for targeted protein degradation .

Properties

Molecular Formula |

C53H67F3N6O8S |

|---|---|

Molecular Weight |

1005.2 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C53H67F3N6O8S/c1-31-23-39-38-11-9-10-12-42(38)59-46(39)47(62(31)29-53(7,8)56)45-40(54)25-37(26-41(45)55)70-22-21-68-18-17-67-19-20-69-28-44(64)60-49(52(4,5)6)51(66)61-27-36(63)24-43(61)50(65)58-32(2)34-13-15-35(16-14-34)48-33(3)57-30-71-48/h9-16,25-26,30-32,36,43,47,49,59,63H,17-24,27-29H2,1-8H3,(H,58,65)(H,60,64)/t31-,32+,36-,43+,47-,49-/m1/s1 |

InChI Key |

WNWBHGDKGOSOKU-QIINAUKOSA-N |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)OCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC7=CC=CC=C27 |

Canonical SMILES |

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)OCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC7=CC=CC=C27 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]propanoic acid](/img/structure/B10821780.png)

![(1S,5S,6S)-5-(hydroxymethyl)-1-methoxy-6-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one](/img/structure/B10821824.png)

![N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B10821831.png)

![2-N-[(1S)-2-[[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]-5-N-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxobenzo[de]isoquinolin-5-yl]oxyethoxy]ethoxy]ethyl]pyrazine-2,5-dicarboxamide](/img/structure/B10821834.png)

![4-[2-[2-[2-[4-[4-[(5-Amino-3,4,6-trihydroxyoxan-2-yl)methylamino]butoxy]phenoxy]-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B10821853.png)

![N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10821854.png)